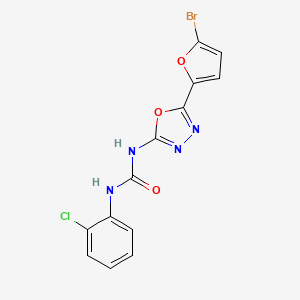
1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Bromofuran Ring: This step involves the bromination of furan to obtain 5-bromofuran.
Synthesis of the Oxadiazole Ring: The bromofuran is then reacted with appropriate reagents to form the 1,3,4-oxadiazole ring.
Coupling with Chlorophenyl Urea: Finally, the oxadiazole intermediate is coupled with 2-chlorophenyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bromofuran ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a furanone derivative, while reduction could produce a dihydro-oxadiazole compound.
Wissenschaftliche Forschungsanwendungen
1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromofuran-2-yl)-2-(2-chlorophenyl)ethan-1-one: This compound shares the bromofuran and chlorophenyl groups but lacks the oxadiazole ring.
[(5-bromofuran-2-yl)methyl][1-(2-chlorophenyl)ethyl]amine: Similar in structure but contains an amine group instead of the urea moiety.
Uniqueness
1-(5-(5-Bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-chlorophenyl)urea is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1208701-96-5 |
|---|---|
Molekularformel |
C13H8BrClN4O3 |
Molekulargewicht |
383.58 g/mol |
IUPAC-Name |
1-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-chlorophenyl)urea |
InChI |
InChI=1S/C13H8BrClN4O3/c14-10-6-5-9(21-10)11-18-19-13(22-11)17-12(20)16-8-4-2-1-3-7(8)15/h1-6H,(H2,16,17,19,20) |
InChI-Schlüssel |
MGPRPBXSGPPEOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


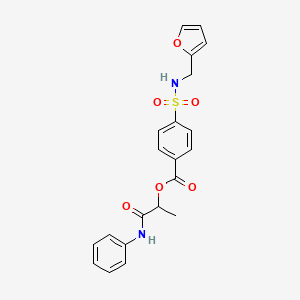


![Methyl 3-[dichloro(methyl)silyl]-2-methylpropanoate](/img/structure/B14163973.png)



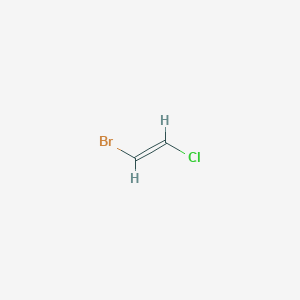
![2-[4-(2-Fluoro-phenylamino)-6-methyl-pyrimidin-2-yl]-phenol](/img/structure/B14163988.png)
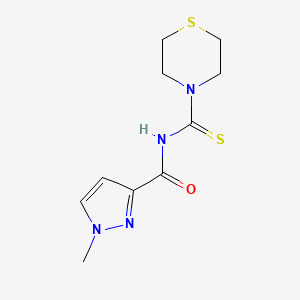
![N-cyclopentyl-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14164008.png)
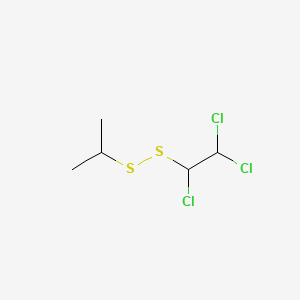

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14164031.png)
